molecular formula C22H30FO8P B13844312 16a-Homo Betamethasone Phosphate

16a-Homo Betamethasone Phosphate

Cat. No.: B13844312
M. Wt: 472.4 g/mol
InChI Key: UMDXSWFTRAIQMC-GIZUVNIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16a-Homo Betamethasone Phosphate (CAS 1201919-18-7) is a chemically modified analog of the classic glucocorticoid betamethasone, specifically designed as a research tool for investigating steroid structure-activity relationships . This 16β-methyl, 16(17)a-homo steroid features a phosphate group, which enhances its water solubility compared to the parent compound, making it more suitable for various in vitro experimental applications . As a homobetamethasone derivative, its primary research value lies in its utility as a pharmaceutical impurity or metabolite reference standard, crucial for analytical method development and quality control in the synthesis and analysis of corticosteroid APIs . The compound's mechanism of action is presumed to involve interaction with the glucocorticoid receptor, similar to betamethasone, leading to modulation of gene expression associated with inflammatory response, though its specific potency and efficacy profile are areas of active investigation . Researchers utilize this homobetamethasone variant to study the impact of structural homologueation at the C-16/C-17 position on receptor binding affinity, transcriptional activation, and subsequent metabolic and anti-inflammatory effects, providing deeper insights into rational glucocorticoid design. The disodium salt form ensures good solubility in aqueous buffers for biological assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Proper storage conditions of 2-8°C in a refrigerator must be maintained to ensure product stability .

Properties

Molecular Formula

C22H30FO8P

Molecular Weight

472.4 g/mol

IUPAC Name

[(2S,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,11-dihydroxy-3,10a,12a-trimethyl-1,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,3)22(15,23)17(25)10-19(16,2)18(26)21(12,27)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21-,22+/m1/s1

InChI Key

UMDXSWFTRAIQMC-GIZUVNIVSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(=O)[C@]1(COP(=O)(O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(=O)C1(COP(=O)(O)O)O)C)O)F)C

Origin of Product

United States

Synthetic Chemistry of 16a Homo Betamethasone Phosphate

Retrosynthetic Analysis and Identification of Key Precursors for the 16a-Homo Steroid Nucleus

A retrosynthetic analysis of 16a-Homo Betamethasone (B1666872) Phosphate (B84403) reveals that the molecule can be disconnected into three primary components: the core steroid nucleus with the A, B, and C rings, the modified six-membered D-ring (the "homo" moiety), and the C-21 phosphate ester side chain. The final phosphorylation at C-21 is a terminal step, suggesting that the key synthetic challenge lies in the construction of the functionalized 16a-homo steroid core.

The most logical precursor to the final phosphate ester is the corresponding C-21 alcohol, 16a-Homo Betamethasone. Further disconnection involves the removal of the key functionalities of betamethasone: the 9α-fluoro group and the 11β- and 17α-hydroxyl groups. This leads back to a simpler D-homo steroid intermediate.

The formation of the D-homo ring itself is a critical transformation. A common strategy for ring expansion involves starting with a readily available steroid containing a standard five-membered D-ring, such as an androstan-17-one (B1248925) derivative. psu.edu Therefore, a plausible retrosynthetic pathway originates from a known corticosteroid precursor, which is first modified to expand the D-ring and then elaborated with the necessary functional groups.

Key Precursors Identified:

16a-Homo Betamethasone: The immediate precursor for the final phosphorylation step.

D-Homo-5α-androstan-17-one: A foundational building block for constructing the D-homo steroid nucleus. psu.edu

9β,11β-epoxy-16-methylpregna-1,4-diene-3,20-dione derivatives: These are common intermediates in the synthesis of many corticosteroids, serving as a platform for introducing the 9α-fluoro and 11β-hydroxyl groups. americanpharmaceuticalreview.comgoogle.com

Novel Synthetic Pathways and Methodological Advancements for A-Ring and D-Ring Functionalization

The construction of the fully functionalized 16a-Homo Betamethasone nucleus requires advanced synthetic methodologies to modify both the A-ring and the expanded D-ring.

The expansion of the five-membered D-ring into a six-membered ring is a pivotal step. This transformation can be achieved through several methods, most notably via a Tiffeneau-Demjanov-type rearrangement. Typically, this process begins with a 17-ketosteroid. The ketone is converted into a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of this intermediate with nitrous acid generates a diazonium salt, which undergoes a concerted rearrangement with ring expansion to yield the D-homo-ketone. psu.edu

An alternative approach involves the diazomethane (B1218177) ring expansion of a 17-ketosteroid, although this can sometimes lead to mixtures of products. The choice of method depends on the desired substitution pattern on the newly formed six-membered D-ring. For the synthesis of a 16a-homo analogue, the rearrangement must be carefully controlled to establish the correct connectivity and stereochemistry. Studies on D-homo steroids have focused on preparing various monofunctional ketones and alcohols in the D-homo series to serve as reference compounds. psu.edu

The introduction of a fluorine atom at the C-9 position is crucial for the high potency of betamethasone and its analogues. This transformation is typically accomplished via the ring opening of a 9β,11β-epoxide intermediate with a fluoride (B91410) source. google.com The epoxide is often prepared from a precursor with a Δ⁹(¹¹) double bond.

Modern fluorination often employs electrophilic fluorinating agents of the N-F class, such as Selectfluor™ (F-TEDA-BF₄). nih.gov These reagents have become standard in the pharmaceutical industry for producing fluorosteroids. nih.govresearchgate.net The reaction generally proceeds by converting a steroid diene into an enol ester or enolate, which then reacts stereoselectively with the N-F reagent. americanpharmaceuticalreview.com The stereoselectivity of the fluorination is a critical aspect, with the α-epimer being the desired product for pharmacological activity. nih.gov

Fluorination Method Reagent Intermediate Key Feature
Epoxide Ring OpeningHydrofluoric acid (HF) or HF-Pyridine9β,11β-epoxideClassic method, provides the 9α-fluoro-11β-hydroxy stereochemistry directly. google.com
Electrophilic FluorinationSelectfluor™ (F-TEDA-BF₄)Enol Acetate (B1210297) / EnolateHigh efficiency and stereoselectivity for the 6α-position, adaptable for other positions. americanpharmaceuticalreview.comnih.gov
Photocatalytic FluorinationSelectfluor™ with a photocatalystSteroid SubstrateAllows for fluorination at previously inaccessible C-H positions. nih.gov

This table summarizes common methodologies for introducing fluorine into the steroid nucleus.

The precise orientation of the hydroxyl groups at C-11 (β) and C-17 (α) is essential for glucocorticoid activity.

C-11β Hydroxyl Group: The introduction of the 11β-hydroxyl group is intricately linked to the C-9 fluorination step. When a 9β,11β-epoxide is opened with hydrofluoric acid, the reaction proceeds via an Sₙ2-like mechanism, resulting in the simultaneous formation of the 9α-fluoro and 11β-hydroxyl groups in a single, highly stereocontrolled step. google.com Alternatively, microbial hydroxylation using specific enzymes is a well-established industrial method for introducing the 11β-hydroxyl group at an earlier stage of the synthesis. The interconversion of C-11-hydroxy and C-11-oxo steroids is regulated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. nih.gov

C-17α Hydroxyl Group: The C-17α hydroxyl group, along with the C-21 side chain, is a defining feature of corticosteroids. Its introduction often starts from a 17-ketosteroid precursor. Stereoselective reduction of the C-17 ketone can yield the 17β-hydroxy derivative, which may need to be inverted to the desired α-configuration, or more direct methods for α-hydroxylation are employed. nih.gov In many synthetic routes, the 17α-hydroxy group is present in the starting material, such as in hydrocortisone (B1673445) or prednisolone (B192156) derivatives, which simplifies the process. nih.gov

Stereoselective Synthesis and Chiral Control in Steroid Analogues

The synthesis of any steroid analogue is a testament to the principles of stereoselective synthesis. The rigid, fused-ring structure of the steroid nucleus dictates the facial selectivity of many reactions, allowing for a high degree of chiral control.

The reduction of ketone groups and double bonds are fundamental steps where stereochemistry is critical. For instance, the stereoselective reduction of a steroidal 4-ene-3-ketone moiety is a key step in creating the 5β-steroid backbone, often achieved through palladium-catalyzed hydrogenation. nih.govacs.org The choice of catalyst and reaction conditions, including the use of novel solvents like ionic liquids, can significantly influence the stereochemical outcome. nih.govacs.org

Similarly, the formation of the C-16 methyl group in betamethasone requires a stereocontrolled approach. In the context of 16a-Homo Betamethasone, the stereochemistry at C-16 and the newly formed C-17a center must be rigorously controlled during the D-ring expansion and subsequent functionalization steps. The relative stereochemistry of substituents on the D-ring is often directed by the existing stereocenters in the C-ring, demonstrating substrate control. The development of highly regio- and stereoselective reactions, such as specific acetylations or cycloadditions, is crucial for building complex steroid analogues with minimal formation of unwanted isomers. nih.govrsc.orgrsc.org

Derivatization Strategies for Phosphate Ester Formation at C-21

The final step in the synthesis of 16a-Homo Betamethasone Phosphate is the esterification of the C-21 hydroxyl group to form a water-soluble phosphate prodrug. This enhances the bioavailability of the corticosteroid for certain formulations.

Several methods exist for the phosphorylation of the primary hydroxyl group at C-21. A common laboratory and industrial method involves reacting the C-21 alcohol with a phosphorylating agent like phosphoryl chloride (POCl₃) in the presence of a base such as pyridine. This method, however, can be aggressive and may require protection of other hydroxyl groups in the molecule.

More recent and manageable processes have been developed. One such method for preparing budesonide (B1683875) 21-phosphate, which is applicable here, avoids harsh reagents like diphosphoryl chloride and instead uses a safer, more straightforward process that provides good yields. researchgate.netnih.gov Another strategy involves first converting the C-21 alcohol to a more reactive leaving group, such as a 21-iodo derivative. This intermediate is then reacted with a phosphate salt, like disodium (B8443419) or dipotassium (B57713) phosphate, to form the desired ester. google.com

Phosphorylation Strategy Reagent(s) Key Features
Phosphoryl Chloride MethodPhosphoryl chloride (POCl₃), PyridineClassic, effective method but can be harsh. researchgate.net
Iodide Displacement MethodIodine, Phosphate Salt (e.g., Na₂HPO₄)Involves formation of a C-21 iodo intermediate, followed by nucleophilic substitution. google.com
Modern PhosphorylationProprietary or milder phosphorylating agentsOften safer, more manageable, and provide high yields under milder conditions. researchgate.netnih.gov

This table outlines common strategies for the C-21 phosphorylation of corticosteroids.

Upon formation of the phosphate monoester, it is typically converted to a salt, such as the disodium salt, by neutralization with a suitable base like sodium hydroxide (B78521) to improve its stability and solubility in aqueous solutions. researchgate.net

Intermediate Characterization and Purity Assessment in Multi-step Steroid Synthesis

The multi-step synthesis of complex molecules like this compound necessitates rigorous characterization and purity assessment of each intermediate to ensure the final product's integrity and to optimize reaction yields. The structural complexity and the presence of multiple stereocenters in the steroid nucleus demand the application of sophisticated analytical techniques.

A plausible synthetic route to this compound would likely commence from a readily available steroid precursor, such as a derivative of betamethasone or a related corticosteroid. A key transformation would be the expansion of the five-membered D-ring into a six-membered ring, a reaction that can be achieved through methods like the Tiffeneau-Demjanov rearrangement. numberanalytics.comrsc.orgwikipedia.orginflibnet.ac.inorganicreactions.org This reaction typically involves the treatment of a 17-amino-16-hydroxy steroid with nitrous acid to induce a ring expansion via a carbocation intermediate.

The characterization of the intermediates throughout this proposed synthesis is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress and assessing the purity of each isolated intermediate. nih.govwaters.comenantia.com Due to the structural similarity of potential side products and unreacted starting materials, high-resolution columns and optimized mobile phases are crucial for achieving adequate separation.

For unambiguous structure elucidation, a combination of spectroscopic techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field 1H and 13C NMR, provides detailed information about the carbon skeleton and the stereochemistry of the molecule. rsc.orgacs.orgresearchgate.netmdpi.comrsc.org Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for assigning the complex proton and carbon signals characteristic of the steroidal framework. rsc.orgrsc.org

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is another critical tool. nih.govnih.govmdpi.com It provides accurate mass information, confirming the molecular weight of the intermediates, and its fragmentation patterns can offer valuable structural insights. The analysis of phosphorylated steroids by mass spectrometry presents its own set of challenges, requiring specific ionization techniques and careful interpretation of the fragmentation data to confirm the location of the phosphate group. nih.govnih.govcreative-proteomics.com

The purity of each intermediate must be meticulously controlled to prevent the carryover of impurities into the final active pharmaceutical ingredient. The table below outlines the key analytical techniques and their roles in the characterization and purity assessment of intermediates in a hypothetical multi-step synthesis of this compound.

Analytical TechniquePurpose in Intermediate Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Monitor reaction progress, determine the purity of isolated intermediates, and quantify impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Confirm molecular weight of intermediates, provide structural information through fragmentation patterns, and identify and quantify trace impurities. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Provide highly accurate mass measurements to determine the elemental composition of intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC) Unambiguously elucidate the chemical structure and stereochemistry of each intermediate. rsc.orgacs.orgresearchgate.netmdpi.comrsc.org
Infrared (IR) Spectroscopy Identify the presence of key functional groups (e.g., carbonyls, hydroxyls, phosphate esters).
Chiral Chromatography Separate and quantify stereoisomers, which is crucial given the numerous chiral centers in the steroid molecule.

Challenges and Innovations in Industrial-Scale Synthesis of this compound

The transition from a laboratory-scale synthesis to industrial production of a complex molecule like this compound presents a unique set of challenges. These challenges encompass not only the chemical reactions themselves but also process optimization, cost-effectiveness, and regulatory compliance.

The stereoselective control of reactions is another significant hurdle. The steroid nucleus of betamethasone contains multiple stereocenters, and the introduction of the 16α-methyl group in a specific orientation is a well-documented challenge in its synthesis. Any D-ring expansion methodology would need to be highly stereoselective to avoid the formation of difficult-to-separate diastereomers. nih.gov

The phosphorylation of the 21-hydroxyl group to produce the final phosphate ester also poses challenges on an industrial scale. The reaction must be efficient and selective, avoiding phosphorylation at other hydroxyl groups present in the molecule. The use of appropriate phosphorylating agents and the development of robust purification methods are critical. glenresearch.com Furthermore, the stability of the phosphate ester during workup and storage must be ensured.

The purification of the final product and intermediates on a large scale is often a complex and costly part of the manufacturing process. nih.govgoogle.comresearchgate.netrsc.org Crystallization is a preferred method for purification in the pharmaceutical industry, but developing a reliable crystallization process for a novel, complex molecule can be time-consuming and challenging. Chromatographic purification methods, while effective, can be expensive and generate significant solvent waste, making them less desirable for large-scale production. nih.gov

Innovations in chemical manufacturing are being explored to address these challenges. The use of biocatalysis, for instance, has been successfully integrated into the industrial synthesis of other corticosteroids to perform specific and stereoselective transformations, such as hydroxylations, under milder conditions. rsc.orgnih.gov The development of genetically engineered microorganisms could potentially streamline the synthesis of complex steroid intermediates. era-learn.eu

Continuous flow chemistry is another innovative approach that offers potential advantages for the synthesis of active pharmaceutical ingredients. rochester.edu Flow reactors can offer better control over reaction parameters, improve safety, and potentially increase yields and purity. The integration of biocatalysis and photochemistry within continuous flow systems is an area of active research that could lead to more efficient and sustainable steroid manufacturing processes.

The table below summarizes the key challenges and potential innovations in the industrial-scale synthesis of this compound.

ChallengePotential Innovations and Solutions
Multi-step Synthesis and Low Overall Yield Development of more convergent synthetic routes, use of biocatalysis to combine multiple steps, and optimization of each reaction step for maximum yield. rsc.orgnih.govera-learn.eu
Stereoselectivity Use of chiral catalysts, enzymatic resolutions, and development of highly stereoselective ring expansion methodologies. nih.gov
Phosphorylation Optimization of phosphorylating agents and reaction conditions for high selectivity and yield, and development of efficient purification methods for the phosphate ester. glenresearch.com
Purification of Intermediates and Final Product Development of robust and scalable crystallization processes, and exploration of advanced purification techniques like supercritical fluid chromatography or continuous chromatography. nih.govgoogle.comresearchgate.netrsc.org
Cost and Sustainability Use of cheaper starting materials, development of catalytic rather than stoichiometric reactions, and implementation of green chemistry principles to reduce solvent waste and energy consumption.
Process Control and Safety Implementation of Process Analytical Technology (PAT) for real-time monitoring and control, and the use of continuous flow chemistry to improve safety and consistency. rochester.edu

Molecular Architecture and Conformational Dynamics of 16a Homo Betamethasone Phosphate

Detailed Structural Elucidation through Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, Mass Spectrometry)

The precise structure of 16a-Homo Betamethasone (B1666872) Phosphate (B84403) would be unequivocally established through a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide complementary information to piece together the molecular puzzle.

High-Resolution NMR Spectroscopy would be instrumental in defining the connectivity and stereochemistry of the molecule. 1D NMR experiments, such as ¹H and ¹³C NMR, would confirm the presence of all expected protons and carbon atoms. The chemical shifts of the protons and carbons in the modified D-ring and near the phosphate group would be of particular interest, as they would deviate significantly from those of the parent betamethasone. For instance, the protons on the newly introduced C16a methylene (B1212753) group would likely appear as a complex multiplet in the ¹H NMR spectrum.

2D NMR experiments are crucial for assembling the complete structural picture. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, allowing for the tracing of the spin systems within each ring of the steroid nucleus. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would link the proton signals to their directly attached carbon atoms and to carbons two or three bonds away, respectively. This data is essential for confirming the location of the additional methylene group and the phosphate ester. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry, particularly the orientation of the 16-methyl group and the conformation of the expanded D-ring.

Mass Spectrometry provides the exact molecular weight and elemental composition of 16a-Homo Betamethasone Phosphate. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would yield a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation. The loss of the phosphate group (H₂PO₄⁻ or HPO₃) would be a characteristic fragmentation pathway, and the subsequent fragmentation of the steroid core would be consistent with the known fragmentation patterns of corticosteroids.

Illustrative Spectroscopic Data for this compound

Technique Observed Feature Interpretation
¹H NMRComplex multiplet for C16a-H₂Confirms the presence of the additional methylene in the D-ring.
¹³C NMRShifted signals for C16, C17, and C21Indicates the electronic environment changes due to D-ring expansion and phosphorylation.
³¹P NMRSingle resonanceConfirms the presence and chemical environment of the phosphate group.
HRMS (ESI)[M-H]⁻ or [M+H]⁺ ionProvides the exact molecular weight and confirms the elemental composition.
MS/MSNeutral loss of 98 Da (H₃PO₄)Characteristic fragmentation of the phosphate ester.

Conformational Analysis and Stereochemical Considerations of the Extended D-Ring

The expansion of the D-ring from a five-membered cyclopentane (B165970) to a six-membered cyclohexane (B81311) ring in this compound introduces significant conformational flexibility. While the five-membered D-ring in betamethasone exists in a relatively restricted envelope or twist conformation, a six-membered ring can adopt several conformations, such as chair, boat, and twist-boat. The preferred conformation of the D-ring in this compound would be influenced by the steric interactions between the 16-methyl group, the 17-hydroxyl group, the C21-phosphate side chain, and the rest of the steroid nucleus.

X-ray Crystallography and Solid-State Structural Investigations (if applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and detailed three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. The crystallographic data would unambiguously determine the conformation of the expanded D-ring, the stereochemistry at all chiral centers, and the orientation of the phosphate group.

Furthermore, the crystal packing information would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal lattice. The phosphate group and the hydroxyl groups are likely to be involved in an extensive hydrogen-bonding network. While no specific crystallographic data for this compound is publicly available, the insights gained from such a study would be invaluable for understanding its intrinsic structural properties.

Computational Chemistry and Molecular Modeling Studies of this compound

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the structural and energetic properties of this compound.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of the molecule. These calculations can be used to optimize the geometry of this compound, predicting the most stable conformation in the gas phase. QM methods can also be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the molecule and its potential to engage in intermolecular interactions.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, likely in a simulated aqueous environment, would provide insights into its conformational flexibility. By simulating the movements of the atoms over time, MD can reveal the different conformations that the molecule can adopt and the transitions between them. This is particularly important for understanding the flexibility of the expanded D-ring and the C21 side chain. The simulation would likely show that the D-ring samples a range of conformations around the lowest energy state.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of the 16a-Homo Modification on Glucocorticoid Receptor Binding Affinity and Selectivity

The introduction of a "homo" group, which involves the insertion of a methylene (B1212753) (-CH2-) spacer, at the 16a-position of the betamethasone (B1666872) steroid nucleus is a critical structural alteration. This modification enlarges the substituent at this position from a methyl group to an ethyl group. The 16-position of corticosteroids is known to be a key determinant of both glucocorticoid and mineralocorticoid activity.

Altered Binding Affinity: The larger ethyl group may lead to a different set of van der Waals interactions with the amino acid residues lining the LBD. Depending on the precise shape and flexibility of the binding pocket, this could either enhance or diminish the binding affinity compared to the parent compound.

Modified Receptor Conformation: The binding of a ligand induces a conformational change in the GR, which is necessary for the recruitment of coactivators or corepressors and subsequent modulation of gene expression. nih.govnih.gov The steric influence of the 16a-homo modification could potentially induce a unique receptor conformation, leading to a differential biological response.

Selectivity Profile: The modification could also influence the selectivity of the compound for the GR over other steroid receptors, such as the mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and androgen receptor (AR). Altering the fit in the GR LBD might concurrently change its ability to bind to the LBDs of other receptors.

While the precise quantitative impact of the 16a-homo modification on GR binding affinity for this specific molecule is not widely reported in publicly available literature, the structural change is significant enough to predict a distinct pharmacological profile compared to betamethasone.

Role of the Phosphate (B84403) Moiety in Molecular Recognition, Solubility, and Pre-receptor Metabolism

The attachment of a phosphate group at the C21-hydroxyl position is a common and well-understood strategy in corticosteroid drug design. nih.govnih.gov This modification converts the parent alcohol into a phosphate ester, which serves as a prodrug.

Enhanced Aqueous Solubility: The primary reason for creating a phosphate ester of a corticosteroid is to dramatically increase its water solubility. nih.gov The phosphate group is ionized at physiological pH, rendering the molecule highly polar and suitable for formulation in aqueous solutions for parenteral administration.

Pre-receptor Metabolism: 16a-Homo Betamethasone Phosphate is biologically inactive in its ester form. To exert its therapeutic effect, it must be hydrolyzed to the corresponding active C21-alcohol, 16a-Homo Betamethasone. This bioactivation is carried out by endogenous enzymes called alkaline phosphatases, which are ubiquitous in the body. nih.govdrugbank.com This enzymatic cleavage occurs in vivo after administration, releasing the active glucocorticoid at the site of action.

Molecular Recognition: In its prodrug form, the bulky and negatively charged phosphate group would prevent the molecule from effectively binding to the GR. nih.gov The LBD of the GR is adapted to recognize the specific three-dimensional structure of the steroid nucleus and its key functional groups, and the C21-hydroxyl group is an important interaction point. The phosphate ester must be cleaved for the active drug to be recognized by and bind to the receptor.

Comparative SAR Analysis with Parent Betamethasone, Dexamethasone (B1670325), and Other C16-Substituted Corticosteroids

The structure-activity relationships of C16-substituted corticosteroids are well-documented. Betamethasone (16β-methyl) and Dexamethasone (16α-methyl) are epimers, and this subtle stereochemical difference leads to variations in their biological activity. The introduction of a 16-methyl group, in either the α or β configuration, significantly enhances anti-inflammatory potency and reduces mineralocorticoid activity compared to corticosteroids lacking this substitution. nih.gov

A comparative analysis of this compound would involve considering the steric bulk at the 16-position.

CompoundC16-SubstituentRelative Anti-inflammatory PotencyRelative Mineralocorticoid Potency
Hydrocortisone (B1673445) H11
Prednisone (B1679067) H (with Δ1)40.8
Dexamethasone α-CH3~300
Betamethasone β-CH3~300
16a-Homo Betamethasone α-CH2CH3Not ReportedNot Reported

Data for Hydrocortisone, Prednisone, Dexamethasone, and Betamethasone are well-established reference values. nih.gov Data for 16a-Homo Betamethasone is not available in comparative literature.

The 16a-ethyl group of 16a-Homo Betamethasone is sterically more demanding than the 16a-methyl group of dexamethasone. This increased size would be expected to influence its interaction with the GR. Generally, while the 16α-methyl group is well-tolerated and enhances potency, a larger alkyl group could potentially introduce steric clashes with the receptor, which might reduce binding affinity and, consequently, biological activity. However, without experimental data, it is also plausible that the larger group could access additional favorable interactions within the binding pocket.

Influence of Steric and Electronic Effects on Ligand-Receptor Interactions and Biological Modulation

The biological activity of a steroid is governed by a delicate balance of steric and electronic factors that dictate its interaction with the receptor.

Electronic Effects: The electronic contribution of the 16a-ethyl group is relatively minor compared to its steric effect. Alkyl groups are weakly electron-donating through an inductive effect. This subtle change in the electronic distribution of the steroid core is unlikely to have a major impact on the primary binding interactions, which are largely driven by hydrogen bonding and van der Waals forces. However, these small electronic perturbations can sometimes fine-tune the strength of these interactions. The phosphate group, on the other hand, has a profound electronic effect, rendering the C21-ester highly polar and negatively charged, which dominates its properties until it is cleaved.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug design to correlate the chemical structure of compounds with their biological activity. For corticosteroids, QSAR models have been developed to predict glucocorticoid receptor binding affinity and anti-inflammatory potency. drugbank.com

The development of a robust QSAR model for a series of corticosteroids including this compound would involve the calculation of various molecular descriptors:

Steric Descriptors: These would quantify the size and shape of the molecules, such as molecular volume, surface area, and specific steric parameters for the C16-substituent (e.g., Taft steric parameters). These would be critical to capture the effect of the 16a-homo modification.

Electronic Descriptors: These would describe the electronic properties of the molecules, such as partial atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).

Hydrophobic Descriptors: These would represent the lipophilicity of the compounds, typically the logarithm of the partition coefficient (logP).

While specific QSAR models incorporating this compound are not found in the literature, the principles of QSAR would be highly applicable to understanding its activity. By comparing its descriptors to those of well-characterized corticosteroids like betamethasone and dexamethasone within a validated model, one could predict its relative binding affinity and biological potency. Such models are valuable for guiding the synthesis of new analogues with potentially improved therapeutic properties.

Mechanistic Pharmacology: Interrogating Cellular and Subcellular Interactions of 16a Homo Betamethasone Phosphate

Glucocorticoid Receptor Binding Kinetics and Thermodynamics in Cell-Free and In Vitro Systems

No specific studies detailing the binding affinity, association/dissociation rates (kinetics), or the thermodynamic profile of 16a-Homo Betamethasone (B1666872) Phosphate (B84403) with the glucocorticoid receptor (GR) have been identified. For corticosteroids, these parameters are crucial in determining the potency and duration of action. Such studies would typically involve competitive binding assays using radiolabeled standard ligands and purified receptors or cell lysates. The thermodynamic parameters (enthalpy and entropy changes) would provide insight into the nature of the binding interaction.

Post-receptor Signaling Pathways and Genomic Modulation Mechanisms (e.g., transactivation, transrepression)

Information regarding the specific effects of 16a-Homo Betamethasone Phosphate on post-receptor signaling pathways and its mechanisms of genomic modulation is currently unavailable. Generally, glucocorticoids exert their effects through the GR by:

Transactivation: The ligand-bound GR dimerizes, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.

Transrepression: The activated GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes.

The specific capacity of this compound to induce these genomic effects has not been characterized.

Non-genomic Actions and Membrane-Associated Receptor Interactions (theoretical/in vitro)

There is no available research on the potential non-genomic actions or interactions of this compound with membrane-associated glucocorticoid receptors. These rapid, non-genomic effects are mediated by receptors on the cell surface and can trigger intracellular signaling cascades independent of gene transcription. Theoretical studies or in vitro experiments to investigate such actions for this specific compound have not been published.

Cellular Uptake Mechanisms and Intracellular Trafficking Pathways

The mechanisms by which this compound enters cells and its subsequent intracellular trafficking pathways have not been documented. The cellular uptake of steroids can occur through passive diffusion, influenced by their lipophilicity, or via carrier-mediated transport. Once inside the cell, the pathways leading to interaction with cytosolic receptors and nuclear translocation are key to their function, but these have not been elucidated for this compound.

Enzyme Interactions and Modulation within Steroidogenesis and Metabolism (e.g., 11β-Hydroxysteroid Dehydrogenases)

No data exists on the interaction of this compound with enzymes involved in steroid synthesis and metabolism, such as the 11β-hydroxysteroid dehydrogenases (11β-HSDs). These enzymes are critical for regulating the local concentration of active glucocorticoids in tissues. For example, 11β-HSD1 typically activates cortisone (B1669442) to cortisol, while 11β-HSD2 inactivates cortisol. Whether this compound acts as a substrate or inhibitor for these enzymes is unknown. Studies on the metabolism of the parent compound, betamethasone, have identified several metabolites, but similar studies for its 16a-homo derivative are absent from the literature. bioscientifica.com

Investigation of Molecular Targets Beyond the Classical Glucocorticoid Receptor

Compound Information

While detailed pharmacological data is lacking, the compound has been identified in chemical databases. BOC Sciences lists "16α-Homo Betamethasone Sodium Phosphate" as an impurity of the anti-inflammatory agent Desoxymetasone. PubChem contains entries for "16alpha-Homo Betamethasone Phosphate" and "16-b-Homo Betamethasone Phosphate", providing computed physical and chemical properties but no experimental biological data. nih.govnih.gov

Pre Clinical Pharmacokinetic and Metabolic Profiling in Research Models

Absorption and Distribution Studies in Isolated Organs and In Vitro Cell Systems

The absorption and distribution of corticosteroid phosphates are significantly influenced by their hydrophilic nature. As a phosphate (B84403) ester, 16a-Homo Betamethasone (B1666872) Phosphate is expected to be highly water-soluble. This characteristic generally leads to rapid absorption from injection sites and distribution into the systemic circulation.

In vitro studies using various cell systems provide insights into the cellular uptake and distribution of corticosteroids. For instance, studies in CV-1 cells (a monkey kidney fibroblast cell line) transfected with human or rat glucocorticoid receptors (GR) have been utilized to assess the binding and transactivation activities of betamethasone and its esters. While direct studies on 16a-Homo Betamethasone Phosphate are not available, research on betamethasone esters indicates they interact with glucocorticoid receptors to mediate their effects.

Data from in vitro models is crucial for understanding the initial stages of drug disposition. Below is a conceptual table illustrating the type of data that would be generated from such studies for a compound like this compound.

Cell Line / Isolated OrganParameter MeasuredExpected Finding for a Corticosteroid Phosphate
Caco-2 (human colon adenocarcinoma)Apparent Permeability (Papp)Low to moderate, suggesting that passive diffusion across intestinal barriers is not the primary absorption mechanism if administered orally.
Isolated Perfused LiverHepatic Uptake RateRapid uptake, indicative of efficient extraction from the blood by the liver for metabolism.
CV-1 (monkey kidney fibroblast)Glucocorticoid Receptor (GR) Binding AffinityHigh affinity, similar to other potent glucocorticoids.

Biotransformation Pathways and Identification of Metabolites in Animal Models or Microsomal Systems

The biotransformation of corticosteroids is a complex process primarily occurring in the liver. For this compound, the metabolic cascade would be initiated by the enzymatic hydrolysis of the phosphate group to yield the active form, 16a-Homo Betamethasone.

Subsequent metabolism of the active steroid would likely follow pathways established for other glucocorticoids like dexamethasone (B1670325) and betamethasone. These pathways, primarily mediated by cytochrome P450 enzymes (specifically CYP3A4), involve hydroxylation reactions. For dexamethasone, metabolism by CYP3A4 leads to the formation of 6α- and 6β-hydroxydexamethasone. It is plausible that 16a-Homo Betamethasone undergoes similar 6-hydroxylation.

Further biotransformation can include the reversible metabolism to 11-dehydro analogs by the enzyme 11-beta-dehydrogenase isozyme 2. Additionally, degradation studies of betamethasone sodium phosphate have identified the formation of diastereomeric 17-deoxy-20-hydroxy-21-oic acid-type products under stress conditions, suggesting potential degradation pathways. researchgate.net

The following table summarizes the expected metabolites of this compound based on known corticosteroid biotransformation.

MetaboliteFormation PathwayMediating Enzyme(s)
16a-Homo BetamethasoneHydrolysis of the phosphate esterAlkaline Phosphatases
6-hydroxy-16a-Homo BetamethasoneHydroxylationCYP3A4
11-dehydro-16a-Homo BetamethasoneOxidation11-beta-dehydrogenase isozyme 2
17-deoxy-20-hydroxy-21-oic acid analogsDegradationNon-enzymatic/enzymatic

Enzymatic Hydrolysis of the Phosphate Ester and Prodrug Considerations in Research Models

This compound is a prodrug, meaning it is an inactive or less active compound that is metabolized into an active form in the body. The phosphate ester group enhances water solubility, facilitating parenteral administration. The conversion to the active 16a-Homo Betamethasone is a critical step for its therapeutic activity.

This hydrolysis is catalyzed by ubiquitous enzymes called alkaline phosphatases. nih.gov Studies on betamethasone sodium phosphate (BSP) have shown that this conversion is rapid and extensive in plasma. nih.govnih.gov For instance, in vivo studies in pregnant sheep demonstrated the hydrolysis of BSP to betamethasone (BET). nih.gov To accurately measure the concentration of the prodrug in pharmacokinetic studies, it is often necessary to use enzyme inhibitors like sodium arsenate in the blood samples to prevent in vitro hydrolysis after collection. nih.govsemanticscholar.orgresearchgate.net

The rate of hydrolysis can be influenced by the specific tissue and the levels of phosphatase activity. This is a key consideration in preclinical models, as the pharmacokinetics of the active compound can be dependent on the rate of this enzymatic conversion.

Animal ModelEnzyme SystemObservationReference
Pregnant SheepPlasma PhosphatasesRapid in vivo hydrolysis of Betamethasone Sodium Phosphate to Betamethasone. In vitro hydrolysis can be inhibited by sodium arsenate. nih.gov
General (in vitro)PlasmaHydrolysis of corticosteroid phosphate esters is a common and rapid metabolic step. nih.gov

Excretion Mechanisms and Routes in In Vivo Animal Studies (excluding human data)

Following metabolism, the more water-soluble metabolites of 16a-Homo Betamethasone are eliminated from the body. The primary route of excretion for corticosteroids and their metabolites is through the kidneys into the urine. A smaller portion may be excreted in the feces via biliary elimination.

While specific excretion studies on this compound in animal models are not publicly available, the excretion patterns are expected to be similar to other glucocorticoids. The metabolites, being more polar than the parent active compound, are more readily filtered by the glomerulus and secreted by the renal tubules.

Influence of Species-Specific Metabolic Enzymes on Compound Fate

The metabolism and pharmacological response to corticosteroids can exhibit significant species-specific differences. These variations are often attributable to differences in the expression and activity of metabolic enzymes and glucocorticoid receptors.

Research has highlighted species-specific differences in the transactivation response mediated by the glucocorticoid receptor (GR) upon binding with betamethasone-esters. nih.gov For example, esterified betamethasone showed only partial transactivation agonistic activity in cells with rat GR, but full activity with human GR. nih.gov This difference was not due to variations in receptor binding affinity. nih.gov

Furthermore, the binding specificity of glucocorticoid receptors can differ between species. For instance, cortisol-secreting species (like guinea pigs and rabbits) have GRs that bind cortisol with higher affinity than corticosterone, while the reverse is true for corticosterone-secreting species (like rats and mice). nih.gov These differences in receptor interaction and metabolism can significantly impact the pharmacokinetic and pharmacodynamic profiles of a corticosteroid like this compound in different animal models, making direct extrapolation of findings between species challenging.

SpeciesObservationImplication for Preclinical Studies
Rat vs. HumanDifferent transactivation response of the glucocorticoid receptor to esterified betamethasone. nih.govThe potency and side effect profile observed in rats may not be directly predictive of the human response.
Cortisol-secreting vs. Corticosterone-secreting speciesVarying binding affinities of glucocorticoid receptors for different endogenous and synthetic corticosteroids. nih.govThe choice of animal model can significantly influence the observed pharmacological effects.

Advanced Analytical Methodologies for Research Characterization and Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Research Sample Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of synthetic corticosteroids like 16a-Homo Betamethasone (B1666872) Phosphate (B84403) in biological matrices. nih.govnih.govresearchgate.net The development of robust LC-MS/MS methods is critical for pharmacokinetic studies and metabolite identification in plasma and urine. nih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of the compound and its metabolites. nih.govnih.gov

Method development often involves optimizing chromatographic separation to resolve the analyte from endogenous interferences and other structurally similar steroids. nih.govelsevierpure.com This is particularly important for differentiating isomers like betamethasone and dexamethasone (B1670325). nih.gov The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision in quantification. nih.gov LC-MS/MS assays can achieve functional sensitivities in the low nmol/L range, with interassay coefficients of variation typically below 20%. nih.gov The versatility of LC-MS/MS allows for the simultaneous analysis of multiple synthetic steroids in various sample types, including serum, plasma, urine, and even pharmaceutical formulations. nih.govnih.gov Furthermore, advancements such as differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to enhance signal-to-noise ratios and reduce chemical interference, further improving the specificity of steroid measurements. elsevierpure.com

A typical LC-MS/MS workflow for the analysis of corticosteroids in research samples includes sample preparation (e.g., protein precipitation and liquid-liquid or solid-phase extraction), followed by injection onto a reversed-phase column for chromatographic separation and subsequent detection by a tandem mass spectrometer operating in positive-ion mode. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Synthetic Corticosteroids

Parameter Result
Functional Sensitivity 0.6–1.6 nmol/L (for most compounds)
Interassay CVs 3.0–20%
Recovery 82–138%

This table is a representation of typical performance data for LC-MS/MS methods used in corticosteroid analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is considered a gold standard for comprehensive steroid profiling, particularly for identifying and quantifying a wide array of steroid metabolites in a single analysis. mdpi.comnih.govmdpi.com This technique provides excellent chromatographic resolution, which is essential for separating structurally similar steroid isomers. nih.govtohoku.ac.jp For the analysis of corticosteroids and their metabolites, including potential metabolites of 16a-Homo Betamethasone Phosphate, GC-MS offers a powerful tool for obtaining a broad overview of the steroid landscape. nih.govnih.gov

A critical step in GC-MS analysis of steroids is derivatization. nih.govresearchgate.net This chemical modification is necessary to increase the volatility and thermal stability of the steroid molecules, making them suitable for gas chromatography. nih.govmdpi.com Common derivatization procedures include silylation, which can significantly improve chromatographic performance. tandfonline.com Recent advancements, such as microwave-assisted derivatization, can shorten the traditionally time-consuming sample preparation process. mdpi.comacs.org

GC-MS methods, often coupled with sample preparation techniques like solid-phase extraction, can be validated to demonstrate high selectivity, accuracy (typically within ±15%), and precision (CV% < 15%). mdpi.com These robust methods are capable of detecting both physiological and pathological concentrations of various steroid metabolites. mdpi.com The detailed fragmentation patterns obtained from mass spectrometry provide valuable structural information, aiding in the identification of unknown metabolites. mdpi.com

Table 2: Key Steps in GC-MS Steroid Metabolite Profiling

Step Description
Sample Preparation Often involves solid-phase extraction to isolate steroids from the biological matrix. mdpi.commdpi.com
Enzymatic Hydrolysis Used to cleave conjugated steroids (glucuronides and sulfates) to their free form. mdpi.comnih.gov
Derivatization Chemical modification (e.g., silylation) to increase volatility and thermal stability. nih.govmdpi.com
GC Separation High-resolution separation of derivatized steroids on a capillary column. nih.gov
MS Detection Mass analysis of the eluted compounds to provide quantitative and structural information. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for confirming the purity and identity of pharmaceutical compounds like this compound in research settings. thermofisher.comrsc.org These techniques are particularly valuable for separating the target compound from impurities, degradation products, and closely related structural isomers. thermofisher.com

UPLC systems, with their use of smaller particle size columns, offer significant advantages over traditional HPLC, including improved resolution, faster analysis times, and reduced solvent consumption. nih.govthermofisher.com For instance, a UPLC method can achieve the separation of multiple glucocorticoids in under two minutes, representing a substantial increase in sample throughput compared to older, longer methods. thermofisher.com The stability and reproducibility of these methods are demonstrated by low relative standard deviations (RSD) for retention times in replicate injections. thermofisher.com

In the context of this compound, HPLC and UPLC methods would be developed and validated to assess the purity of a synthesized batch, ensuring it meets the required specifications for research use. These methods are also crucial for stability studies, where they can track the degradation of the compound over time under various conditions. The identity of the compound can be confirmed by comparing its retention time to that of a certified reference standard.

Table 3: Comparison of Typical Legacy HPLC and Modern UPLC Methods for Glucocorticoid Separation

Feature Legacy HPLC Method Modern UPLC Method
Run Time ~20 minutes ~2 minutes
Throughput Increase - 10-fold
Solvent Reduction - 20-fold

This table illustrates the significant improvements in efficiency offered by UPLC technology. thermofisher.com

Spectroscopic Methods (e.g., UV-Vis, IR, CD, NMR) for Structural Confirmation and Purity Assessment in Research

A variety of spectroscopic techniques are employed for the comprehensive structural confirmation and purity assessment of this compound in a research context. These methods provide detailed information about the molecule's chemical structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of steroids. researchgate.netacdlabs.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of the molecule. chemicalbook.comchemicalbook.com For fluorinated steroids like betamethasone and its analogs, fluorine-19 (¹⁹F) NMR is also highly informative. researchgate.netdiva-portal.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the stereochemistry of the molecule by analyzing the spatial proximity of different atoms. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a corticosteroid will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which can confirm the presence of these key structural features in this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for analyzing compounds with chromophores, such as the α,β-unsaturated ketone system present in the A-ring of most corticosteroids. This technique can be used for quantitative analysis and to assess purity by detecting impurities that absorb at different wavelengths.

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry of chiral molecules. The CD spectrum provides information about the three-dimensional arrangement of atoms and can be used to confirm the stereochemical integrity of this compound.

Immunoanalytical Techniques for Research Screening and High-Throughput Analysis of Analogs (e.g., advanced ELISA platforms)

Immunoanalytical techniques, particularly Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and sensitive approach for high-throughput screening of corticosteroids and their analogs in research samples. rsc.orgnih.gov These assays are based on the specific binding of an antibody to the target analyte.

Generic immunoassays have been developed that can simultaneously detect several synthetic corticosteroids, such as betamethasone, dexamethasone, and flumethasone. rsc.org These assays often utilize polyclonal antibodies that exhibit broad cross-reactivity with a range of structurally related steroids. rsc.org The sensitivity of these ELISA tests can be in the low ng/mL range. rsc.org One of the advantages of some immunoassays is the ability to analyze samples, such as urine, with minimal pretreatment, like simple dilution, without the need for complex hydrolysis steps. rsc.org

For more specific applications, highly sensitive enzyme immunoassays can be developed. For instance, an immunoassay for betamethasone using a specific antibody and a fluorescent substrate achieved a detection limit of 0.15 ng/mL in plasma. nih.gov While these assays can be highly sensitive, their precision may sometimes be lower than that of mass spectrometry-based methods, and cross-reactivity with other steroids must be carefully evaluated. nih.gov

Table 4: Comparison of Immunoassay and Radioimmunoassay for Betamethasone Detection

Parameter Enzyme Immunoassay Radioimmunoassay
Detection Limit (plasma) 0.15 ng/mL 2 ng/mL
Cortisol Cross-Reactivity 0.008% Not specified

This table highlights the enhanced sensitivity that can be achieved with enzyme immunoassays. nih.gov

Sample Preparation Strategies for Complex Biological Matrices in Pre-clinical Research

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound in complex biological matrices such as plasma, serum, and urine during pre-clinical research. nih.govarborassays.com The primary goals of sample preparation are to remove interfering substances like proteins and lipids, and to concentrate the analyte to a level that is detectable by the analytical instrument. nih.govarborassays.com

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of corticosteroids from biological fluids. nih.govnih.govsigmaaldrich.comnih.gov SPE methods can be optimized by selecting the appropriate sorbent material (e.g., C18) and wash/elution solvents to selectively extract the target analytes while removing matrix components that can cause ion suppression in mass spectrometry. sigmaaldrich.comnih.gov Automated SPE systems, often in a 96-well plate format, can significantly increase sample throughput. nih.goved.ac.uk

Liquid-Liquid Extraction (LLE) is another common method for extracting steroids. arborassays.comnih.gov This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. arborassays.com While effective, LLE can be more labor-intensive and difficult to automate compared to SPE. nih.gov Supported liquid extraction (SLE) is a more modern variation that combines the principles of LLE with the convenience of a solid-phase format, offering a robust and automatable alternative. ed.ac.uk

For solid samples, such as tissues or dried fecal matter, an organic phase extraction using solvents like ethanol (B145695) or ethyl acetate (B1210297) is typically employed. arborassays.com This is often followed by centrifugation to separate the solid debris and a solvent evaporation step to concentrate the extracted analytes. arborassays.com

The choice of sample preparation strategy depends on the specific biological matrix, the concentration of the analyte, and the subsequent analytical technique. nih.govnih.gov

Comparative Academic Research Perspectives with Analogous Synthetic Glucocorticoids

Distinguishing Mechanistic Features from Dexamethasone (B1670325) and Other C16-Methylated Steroids

The introduction of a methyl group at the C16 position of the steroid nucleus, as seen in betamethasone (B1666872) and dexamethasone, was a significant advancement in glucocorticoid development. This modification protects the steroid from metabolic degradation and enhances anti-inflammatory activity. Betamethasone and dexamethasone are stereoisomers, differing only in the configuration of the C16 methyl group (β-position in betamethasone and α-position in dexamethasone), which subtly influences their biological activities.

The primary distinguishing feature of 16a-Homo Betamethasone Phosphate (B84403) is the expansion of the five-membered D-ring into a six-membered ring, a process known as D-homoannulation. This structural alteration fundamentally changes the geometry of the steroid backbone. While direct mechanistic studies on 16a-Homo Betamethasone Phosphate are limited in publicly available research, insights can be drawn from studies on D-homoannulation of other corticosteroids.

Research has shown that the D-ring and its substituents play a crucial role in the interaction with the glucocorticoid receptor (GR). The binding of a glucocorticoid to the ligand-binding domain (LBD) of the GR induces a conformational change in the receptor, which is critical for subsequent downstream signaling. The expansion of the D-ring in this compound would alter the spatial relationship between the C17 side chain and the rest of the steroid molecule. This, in turn, could affect the precise fit within the GR's ligand-binding pocket and modulate the receptor's conformational change.

A key point of differentiation arises from the potential for stereochemical changes during the synthesis of D-homo steroids. For instance, Lewis acid-assisted D-homoannulation of dexamethasone has been observed to cause an inversion of the C16-methyl group's configuration. nih.gov This suggests that the synthesis of this compound could potentially lead to a mixture of stereoisomers at the C16 and C17a positions, each with distinct mechanistic properties.

The phosphate ester at the C21 position is designed to enhance water solubility for parenteral administration. Upon administration, this ester is rapidly cleaved by phosphatases to yield the biologically active alcohol, 16a-Homo Betamethasone. The fundamental mechanistic distinctions, therefore, lie in the altered steroid-receptor interactions dictated by the expanded D-ring of the active metabolite.

Table 1: Comparative Structural and Mechanistic Features

FeatureBetamethasoneDexamethasone16a-Homo Betamethasone
C16 Methyl Configuration β (beta)α (alpha)β (beta) (presumed, but may be subject to isomerization during synthesis)
D-Ring Size 5-membered5-membered6-membered
Receptor Interaction High-affinity binding to the glucocorticoid receptor, inducing a specific conformational change.High-affinity binding to the glucocorticoid receptor, with subtle differences in induced conformation compared to betamethasone.Potentially altered binding affinity and induction of a unique receptor conformation due to the modified D-ring structure.
Metabolic Stability Increased due to the C16-methyl group.Increased due to the C16-methyl group.Potentially altered metabolic profile due to the modified ring structure.

Unique Research Challenges and Opportunities Posed by the 16a-Homo Structural Modification

The novel structure of this compound presents both challenges and opportunities for researchers.

Research Challenges:

Stereoselective Synthesis: A primary challenge lies in the stereocontrolled synthesis of the D-homoannulated ring. The potential for the formation of multiple isomers during the ring expansion reaction necessitates sophisticated synthetic strategies and rigorous purification and characterization methods.

Limited Precedent: The body of research specifically on D-homo derivatives of potent, modern corticosteroids like betamethasone is not extensive. This lack of precedent means that researchers have a limited foundation upon which to build their investigations into its pharmacology and therapeutic potential.

Understanding Structure-Activity Relationships: Elucidating the precise structure-activity relationships for this modified scaffold is a significant undertaking. It requires detailed studies to correlate the altered three-dimensional structure with changes in receptor binding affinity, agonist/antagonist activity, and downstream gene regulation.

Research Opportunities:

Novel Pharmacological Profiles: The unique conformation conferred by the six-membered D-ring could lead to a novel pharmacological profile. This might include altered receptor subtype selectivity, a different spectrum of regulated genes, or a modified duration of action. Investigating these possibilities could lead to the discovery of a glucocorticoid with an improved therapeutic window.

Probing the Glucocorticoid Receptor: 16a-Homo Betamethasone can serve as a valuable molecular probe to further understand the topology and flexibility of the glucocorticoid receptor's ligand-binding domain. By studying how the receptor accommodates this bulkier D-ring, researchers can gain new insights into the molecular determinants of ligand binding and receptor activation.

Development of New Therapeutic Agents: Should the 16a-homo modification confer advantageous properties, such as enhanced tissue-specific action or a reduction in certain side effects, it could pave the way for the development of a new class of synthetic corticosteroids.

Evolution of Research Paradigms for Betamethasone Derivatives and Their Role in Steroid Chemistry

The development of betamethasone itself was a product of an evolving research paradigm in steroid chemistry that focused on enhancing potency and metabolic stability through targeted structural modifications. The introduction of the 16β-methyl group was a key step in this evolution, building on the success of earlier modifications like fluorination at the C9 position.

The exploration of betamethasone derivatives, including esters and other modifications, has been driven by the desire to refine its therapeutic application. For instance, the use of different esters at the C17 and C21 positions has allowed for the modulation of pharmacokinetic properties, leading to topical, oral, and injectable formulations with varying durations of action.

The investigation into D-homo derivatives like this compound represents a more fundamental departure from traditional derivatization strategies. It reflects a research paradigm that is willing to explore more significant alterations to the steroid scaffold in search of novel biological activities. This approach moves beyond simple substituent effects and delves into the impact of changing the core molecular architecture.

The study of such compounds contributes to the broader field of steroid chemistry by:

Expanding the Chemical Space: It introduces new structural motifs into the library of synthetic corticosteroids, providing a richer set of molecules for biological screening.

Challenging Existing Models: The biological data obtained from these novel structures can challenge and refine existing models of steroid-receptor interaction.

Inspiring New Synthetic Methodologies: The need to efficiently and stereoselectively synthesize these more complex structures can drive innovation in synthetic organic chemistry.

Assessment of Structural Homology and Divergence Among Synthetic Corticosteroid Scaffolds

All synthetic corticosteroids share a fundamental homology based on the gonane (B1236691) (or steroid nucleus) four-ring system. wikipedia.org This core scaffold is essential for recognition by the glucocorticoid receptor. The divergence among these molecules arises from the various functional groups and structural modifications that are appended to this core.

Table 2: Structural Homology and Divergence of Selected Corticosteroids

CompoundCore ScaffoldKey Divergent Features
Hydrocortisone (B1673445) GonaneStandard C17 side chain, no C16 methylation, no fluorination.
Prednisolone (B192156) GonaneIntroduction of a C1-C2 double bond in the A-ring.
Dexamethasone Gonane9α-fluoro group, 16α-methyl group, C1-C2 double bond.
Betamethasone Gonane9α-fluoro group, 16β-methyl group, C1-C2 double bond.
16a-Homo Betamethasone D-Homo-Gonane9α-fluoro group, 16β-methyl group, C1-C2 double bond, expanded 6-membered D-ring.

The homology with other D-homo steroids, while not specific to corticosteroids, provides a framework for predicting potential biological outcomes. The study of naturally occurring and synthetic D-homo steroids has shown that this modification can lead to a wide range of biological activities, from anti-cancer to neuroprotective effects. Therefore, the structural divergence of 16a-Homo Betamethasone places it in a unique chemical space at the intersection of potent corticosteroids and D-ring modified steroids, warranting further investigation to fully understand its therapeutic potential.

Theoretical Biological Implications and Potential Mechanistic Research Avenues

Modulation of Specific Cellular Processes Beyond Classical Glucocorticoid Receptor Activation

The classical action of glucocorticoids involves the binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to directly regulate gene expression by binding to glucocorticoid response elements (GREs). However, it is now well-established that the GR can exert significant effects through non-genomic or non-classical pathways. These rapid actions often involve interactions with other proteins and signaling cascades. nih.gov

The unique structure of 16a-Homo Betamethasone (B1666872) Phosphate (B84403) suggests it could be a valuable tool for dissecting these non-classical mechanisms:

Protein-Protein Interactions and Signaling Cross-Talk: A primary non-classical mechanism of glucocorticoids is the repression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). oup.com This "transrepression" occurs through direct protein-protein interactions between the activated GR and the transcription factors, preventing them from binding to their target DNA sequences. It is hypothesized that the conformation of the GR's ligand-binding domain (LBD), induced by the ligand, is critical for these interactions. The bulky 16α-ethyl group of 16a-Homo Betamethasone Phosphate would likely induce a distinct conformational change in the GR compared to betamethasone. This altered conformation could potentially modulate the strength or nature of the GR's interaction with NF-κB and AP-1. Research could investigate whether this compound exhibits a different ratio of transactivation (classical GRE-binding) to transrepression (protein-protein interaction) activity.

Rapid Kinase Signaling: Glucocorticoids can rapidly activate or inhibit various protein kinases, including phosphatidylinositol-3 kinase (PI3K), Akt, and members of the Jun N-terminal kinase (JNK) subfamily. nih.gov These effects are often initiated by a membrane-associated or cytosolic subpopulation of GR. The specific structure of this compound could influence these interactions. For instance, studies on dexamethasone (B1670325) have shown it can interfere with JNK activation, a key step in inflammatory responses. nih.gov A comparative study using this compound could reveal whether the 16α-homologation enhances or diminishes this inhibitory effect on kinase signaling pathways, providing insight into the structural requirements for these rapid, non-genomic actions.

Application in Advanced Biological Probes, Fluorescent Tagging, and Imaging Agents for Receptor Localization Studies

The study of glucocorticoid receptor dynamics, including its shuttling between the cytoplasm and nucleus, has been greatly advanced by the use of fluorescently labeled ligands. nih.gov These probes allow for real-time visualization of receptor trafficking in living cells.

The chemical structure of this compound offers a theoretical scaffold for the development of novel imaging agents:

Scaffold for Fluorescent Tagging: The core steroid structure could be chemically modified to attach a fluorophore. The 16α-ethyl group provides a potentially unique site for conjugation that is distal from the primary sites of receptor interaction (the C3 keto group and the C11 and C17 hydroxyl groups). Attaching a fluorescent dye at this position might have a minimal impact on receptor binding affinity compared to modifications at other sites.

Probing Receptor Dynamics: A fluorescent analog of this compound could be used in techniques like Fluorescence Resonance Energy Transfer (FRET) to study ligand-induced receptor dimerization or interactions with other proteins like the mineralocorticoid receptor (MR) or chaperone proteins like HSP90. nih.govnih.gov By tracking the movement and interaction of the fluorescently-tagged receptor, researchers could determine if the unique conformation induced by the 16a-homo ligand alters the kinetics of nuclear translocation, the duration of nuclear residency, or the formation of receptor-coregulator complexes. nih.gov Such studies have been successfully performed using fluorescent protein-tagged GR or other labeled ligands to elucidate the roles of various cellular components in receptor movement. nih.govacs.org

Insights into Steroid Hormone Biosynthesis and Metabolism Regulation Derived from Synthetic Analog Studies

The study of synthetic steroid analogs provides invaluable information about the natural processes of steroid biosynthesis and metabolism. The enzymes involved in these pathways, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, exhibit high substrate specificity. nih.gov

Introducing a synthetic analog like this compound into a biological system could serve as a powerful research tool:

Probing Metabolic Pathways: The metabolism of corticosteroids is a critical determinant of their activity and duration of action. Key metabolic reactions include the reduction of the A-ring and oxidation of the 11β-hydroxyl group, which generally leads to inactivation. britannica.com The 16α-methyl group in betamethasone is known to sterically hinder the metabolism of the D-ring, contributing to its prolonged biological half-life. The larger 16α-ethyl group in this compound would be expected to provide even greater steric hindrance. Studying its metabolic fate could yield precise data on how the size of the C16 substituent influences the rate and pathway of enzymatic degradation.

Inhibiting Biosynthetic Enzymes: Synthetic steroids can sometimes act as competitive inhibitors of steroidogenic enzymes. mdpi.com For example, studying how this compound interacts with enzymes like 11β-HSD2 (which inactivates cortisol to cortisone) could provide insights into the enzyme's active site topography. Its unique structure might make it a more potent or selective inhibitor than naturally occurring steroids, making it a useful tool for studying the physiological roles of these enzymes. This approach is analogous to how other synthetic steroid derivatives are used to probe and inhibit distinct enzymes in cholesterol and androgen biosynthesis pathways. uni-muenchen.dewikipedia.org

Theoretical Contributions to Understanding Receptor Conformation and Ligand Specificity

The specificity of a steroid for its receptor is determined by the precise three-dimensional fit between the ligand and the receptor's ligand-binding pocket (LBP). oup.com Even minor structural modifications can dramatically alter binding affinity and biological activity.

The 16a-homo modification is a prime example of a structural change with significant theoretical implications for receptor-ligand interactions:

Probing the Ligand-Binding Pocket: The glucocorticoid receptor's LBP is known to be somewhat flexible, accommodating a variety of ligands. nih.gov The addition of a methylene (B1212753) group to the 16α position, changing it from a methyl (in betamethasone) to an ethyl group, increases the steric bulk in this region of the steroid. This modification would test the spatial limits of the LBP. Studies comparing the binding affinity of betamethasone and this compound would provide direct evidence of how much the pocket can expand to accommodate this larger group. High-resolution crystal structures of the GR LBD in complex with this compound could reveal specific conformational adjustments in the amino acid residues lining the pocket, offering a deeper understanding of its plasticity. nih.gov

Differential Receptor Selectivity: The 16α-methyl group of betamethasone is crucial for eliminating mineralocorticoid receptor (MR) activity, a common side effect of earlier glucocorticoids. uomustansiriyah.edu.iq The larger 16α-ethyl group would be expected to maintain, or even enhance, this selectivity by creating a greater steric clash within the MR's more constrained ligand-binding pocket. A comparative binding assay of this compound against both the GR and MR would provide valuable structure-activity relationship (SAR) data, refining our models of what determines steroid receptor selectivity. researchgate.net This exploration could lead to the design of even more selective glucocorticoids with fewer off-target effects.

Q & A

Q. What analytical strategies differentiate betamethasone sodium phosphate from its degradation products under oxidative stress?

  • Methodology : Employ forced degradation studies (e.g., 3% H2_2O2_2 at 40°C) followed by LC-TOF/MS to identify oxidation byproducts (e.g., 21-ketobetamethasone). Use mass defect filtering and isotopic pattern matching to distinguish artifacts from genuine degradants .

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